REACTION_CXSMILES
|
C(O[C:4]([C:6]1(C)[C:11](=[O:12])[CH2:10][CH2:9][N:8]([CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:7]1)=O)C.Cl>>[CH2:13]([N:8]1[CH2:9][CH2:10][C:11](=[O:12])[CH:6]([CH3:4])[CH2:7]1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1
|
Name
|
|
Quantity
|
85 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1(CN(CCC1=O)CC1=CC=CC=C1)C
|
Name
|
|
Quantity
|
82 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
this under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solvent was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the resulting solid was dissolved in the 300 ml CHCl3 and 400 ml pet ether
|
Type
|
ADDITION
|
Details
|
was added to
|
Type
|
CUSTOM
|
Details
|
to provide a solid
|
Type
|
FILTRATION
|
Details
|
The solid was filter
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in 400 ml ethyl acetate
|
Type
|
WASH
|
Details
|
organic layer was washed with 10% NaOH aqueous solution
|
Type
|
CUSTOM
|
Details
|
Layers were separated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC(C(CC1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 76.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |